molecular formula C16H14N2O2 B161358 3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 10167-35-8

3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B161358
CAS RN: 10167-35-8
M. Wt: 266.29 g/mol
InChI Key: IOYQGXYNQRRATP-UHFFFAOYSA-N
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Description

“3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione” is a chemical compound with the molecular formula C16H14N2O2 . It is related to the class of compounds known as benzodiazepines .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazepine core, which is a fused benzene and diazepine ring . The InChI string and SMILES notation provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The molecular weight of “3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione” is 280.32 g/mol . Other physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Enantioselective Synthesis in Medicinal Chemistry

3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione and its derivatives have significant applications in medicinal chemistry. One study demonstrated the highly enantioselective synthesis of these compounds, emphasizing their importance in creating specific, enantiopure scaffolds useful in drug development (Macquarrie-Hunter & Carlier, 2005).

Potential in Endothelin Receptor Antagonism

Another study focused on the synthesis of 1,4-benzodiazepine-2,5-dione derivatives, highlighting their potential as endothelin receptor antagonists. This suggests a possible application in treating diseases related to the endothelin system, such as hypertension (Cheng et al., 2006).

Novel Synthesis Methods

Research has also been conducted on novel methods to synthesize 1,4-benzodiazepine-2,5-diones. For instance, a study reported an unprecedented reactivity of 3-aminoquinoline-2,4-diones under basic conditions to create 1,4-benzodiazepine-2,5-diones, which can be useful in developing new synthesis pathways for these compounds (Křemen et al., 2017).

Diverse Substitution and Molecular Rearrangement

The synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones has been achieved, expanding the scope of these compounds in medicinal chemistry (Carlier et al., 2006). Additionally, a study reported an enantiodivergent transannular rearrangement of 3-isopropyl-1,4-benzodiazepine-2,5-dione, showing the potential for molecular rearrangements in creating novel compounds (Farran et al., 2011).

properties

IUPAC Name

3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-15-12-8-4-5-9-13(12)17-16(20)14(18-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYQGXYNQRRATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395057
Record name 3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

CAS RN

10167-35-8
Record name 3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 3
3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 4
3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 5
3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 6
3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Citations

For This Compound
1
Citations
M Bakavoli, A Davoodnia, R Shahnaee - Chinese Chemical Letters, 2008 - Elsevier
Isatoic anhydride was reacted with several l-amino acids to give the corresponding (2S)-N-(o-aminobenzoyl)-2-alkyl-aminoacetic acids. The latter compounds were treated with …
Number of citations: 6 www.sciencedirect.com

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